molecular formula C8H8N2O2 B135490 1,1'-(Pyrazine-2,6-diyl)diethanone CAS No. 132855-06-2

1,1'-(Pyrazine-2,6-diyl)diethanone

Cat. No.: B135490
CAS No.: 132855-06-2
M. Wt: 164.16 g/mol
InChI Key: HQKWPJGYSWKVST-UHFFFAOYSA-N
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Description

1,1'-(Pyrazine-2,6-diyl)diethanone is an organic compound with the molecular formula C8H8N2O2. It is a derivative of pyrazine, characterized by the presence of two acetyl groups at the 2 and 6 positions of the pyrazine ring. This compound is known for its nutty, popcorn-like aroma and is used in various applications, including flavoring agents and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1'-(Pyrazine-2,6-diyl)diethanone can be synthesized through several methods. One common approach involves the Claisen condensation of 2,6-dimethylpyrazine with acetic anhydride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, yielding 2,6-diacetylpyrazine as a crystalline product .

Industrial Production Methods: In industrial settings, the synthesis of 2,6-diacetylpyrazine often involves the use of alkali metal or alkaline earth metal as the alkaline reagent. This method simplifies the experimental operation, reduces the reaction period, and improves the yield of the product .

Chemical Reactions Analysis

Types of Reactions: 1,1'-(Pyrazine-2,6-diyl)diethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1'-(Pyrazine-2,6-diyl)diethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-diacetylpyrazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The acetyl groups play a crucial role in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression .

Comparison with Similar Compounds

Uniqueness: 1,1'-(Pyrazine-2,6-diyl)diethanone is unique due to its dual acetyl groups, which enhance its reactivity and binding properties. This makes it a valuable compound in both synthetic chemistry and flavoring applications .

Properties

IUPAC Name

1-(6-acetylpyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-5(11)7-3-9-4-8(10-7)6(2)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKWPJGYSWKVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CC(=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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